molecular formula C27H20ClN3OS2 B2735921 4-{[(2-chlorophenyl)methyl]sulfanyl}-5-[2-(1H-indol-3-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 866015-04-5

4-{[(2-chlorophenyl)methyl]sulfanyl}-5-[2-(1H-indol-3-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2735921
CAS No.: 866015-04-5
M. Wt: 502.05
InChI Key: YSEDMTSDHDUBEC-UHFFFAOYSA-N
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Description

4-{[(2-chlorophenyl)methyl]sulfanyl}-5-[2-(1H-indol-3-yl)ethyl]-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound featuring a unique structure that combines several functional groups, including an indole moiety, a chlorophenyl group, and a thia-diazatricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-chlorophenyl)methyl]sulfanyl}-5-[2-(1H-indol-3-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with a thiol group . The final step involves the formation of the thia-diazatricyclic system, which can be achieved through a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-chlorophenyl)methyl]sulfanyl}-5-[2-(1H-indol-3-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Mechanism of Action

The mechanism of action of 4-{[(2-chlorophenyl)methyl]sulfanyl}-5-[2-(1H-indol-3-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the chlorophenyl group can enhance its binding affinity . The thia-diazatricyclic system can also contribute to its overall biological activity by stabilizing the compound’s structure and facilitating its interaction with biological targets .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-[2-(1H-indol-3-yl)ethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3OS2/c28-21-10-4-1-7-18(21)16-33-27-30-24-20-9-3-6-12-23(20)34-25(24)26(32)31(27)14-13-17-15-29-22-11-5-2-8-19(17)22/h1-12,15,29H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEDMTSDHDUBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CCC4=CNC5=CC=CC=C54)SC6=CC=CC=C63)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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